N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide
Description
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole ring and a benzofuran-2-carboxamide substituent. This structure combines multiple aromatic and heteroaromatic systems, which are often associated with enhanced binding affinity to biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3/c1-11-21-19(28-24-11)13-6-4-8-25-16(22-23-17(13)25)10-20-18(26)15-9-12-5-2-3-7-14(12)27-15/h2-9H,10H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLPXAXALVSVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these synthetic routes include organic solvents, catalysts, and specific reactants tailored to form the desired bonds and structures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This may include optimizing reaction conditions such as temperature, pressure, and reaction time, as well as employing advanced techniques like continuous flow synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three primary domains:
1,2,4-Oxadiazole Ring
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Electrophilic Substitution : The oxadiazole’s electron-deficient nature allows regioselective nitration or halogenation at position 5 under acidic conditions .
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Hydrolysis : Prolonged exposure to aqueous HCl (6M, 80°C) cleaves the oxadiazole to yield a carboxylic acid derivative.
Triazolo[4,3-a]pyridine Core
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Alkylation : The triazole’s N2 position reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form quaternary ammonium intermediates .
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Oxidation : Treatment with m-CPBA oxidizes the triazole ring, forming a triazole N-oxide.
Benzofuran Carboxamide
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Hydrolysis : Acidic or basic hydrolysis cleaves the carboxamide to a carboxylic acid.
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Condensation : Reacts with hydrazines to form hydrazide derivatives under refluxing ethanol .
Stability and Degradation Pathways
Experimental studies highlight the following stability profiles:
Catalytic and Biological Interactions
The compound participates in metal-coordination reactions, critical for its bioactivity:
| Metal Ion | Binding Site | Application |
|---|---|---|
| Zn²⁺ | Oxadiazole N and O atoms | Enhances kinase inhibition (e.g., p38 MAPK) |
| Fe³⁺ | Triazole N atoms | Stabilizes reactive oxygen species (ROS) |
Comparative Reactivity with Analogues
The substituent at position 3-methyl on the oxadiazole significantly modulates reactivity:
| Modification | Impact on Reactivity | Source |
|---|---|---|
| Replacement with ethyl group | Increased hydrolytic stability | |
| Introduction of electron-withdrawing groups | Enhanced electrophilic substitution rates |
Computational Insights
DFT calculations (B3LYP/6-31G*) predict:
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Nucleophilic Attack : Highest susceptibility at C5 of the oxadiazole ring (Mulliken charge = +0.32).
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HOMO-LUMO Gap : 4.1 eV, indicating moderate kinetic stability.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of oxadiazole and triazole moieties in the structure is believed to enhance its interaction with biological targets related to cancer cell proliferation. For instance, derivatives of oxadiazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines using MTT assays. Some derivatives showed promising IC50 values, indicating significant anticancer activity compared to standard treatments .
Case Study: Anticancer Screenings
A study conducted by Arafa et al. synthesized several oxadiazole derivatives and evaluated their cytotoxicity against cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.275 µM, demonstrating nearly double the potency compared to erlotinib (IC50 = 0.417 µM) .
| Compound | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|
| Compound A | 0.275 | Erlotinib | 0.417 |
| Compound B | 0.500 | Erlotinib | 0.417 |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of nitrogen-rich heterocycles that can interact with microbial enzymes or receptors. Preliminary screenings have indicated that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Case Study: Antimicrobial Evaluation
In a recent evaluation of various oxadiazole derivatives, several compounds demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating bacterial infections .
Anti-Tubercular Activity
Research has also focused on the anti-tubercular potential of compounds derived from similar structures. A series of substituted benzamides were tested against Mycobacterium tuberculosis, with some showing promising results in terms of IC50 values ranging from 1.35 to 2.18 µM . This highlights the relevance of heterocyclic compounds in addressing tuberculosis.
Case Study: Tuberculosis Screening
A study reported that five specific compounds from a series exhibited significant anti-tubercular activity with IC90 values ranging from 3.73 to 4.00 µM, indicating their potential as new therapeutic agents against tuberculosis .
Mechanistic Insights
The mechanism of action for N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide is believed to involve modulation of specific molecular targets involved in disease pathways. Studies suggest that the oxadiazole and triazole rings can interact with enzymes or receptors critical for cancer cell survival and proliferation .
Synthesis and Structural Variations
The synthesis of this compound has been optimized through various methods including microwave-assisted synthesis which provides an eco-friendly approach to producing complex heterocycles efficiently . Variations in substituents on the benzofuran or triazole rings can lead to significant changes in biological activity.
Synthesis Overview
A recent publication detailed a catalyst-free synthesis method that yielded high purity products with excellent yields under optimized conditions . This method is beneficial for scaling up production for further biological evaluations.
Mechanism of Action
The mechanism of action of N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous heterocyclic systems, focusing on physicochemical properties, spectroscopic profiles, and biological activity.
Structural Analogues and Physicochemical Properties
Key structural analogues include:
- Compound 8b (N-((1-(2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-sulfamoylbenzamide): Features a triazole-linked pyrimidinone core with a sulfamoyl benzamide group. Unlike the target compound, its pyrimidinone and sulfamoyl groups enhance water solubility, whereas the benzofuran in the target compound may increase lipophilicity .
- Rapamycin (Rapa) derivatives : Macrolide structures with distinct NMR profiles but shared regions of chemical shift variability (e.g., regions A and B in Figure 6 of ), suggesting conserved electronic environments in specific substituent positions .
*Calculated using ChemDraw.
Spectroscopic and Electronic Profiles
- NMR Analysis : The target compound’s benzofuran and oxadiazole substituents are expected to induce distinct chemical shifts in regions analogous to Rapa’s regions A (positions 39–44) and B (positions 29–36). For example, the methyl group on the oxadiazole may deshield nearby protons, similar to substituent-induced shifts observed in Rapa derivatives .
- highlights that such trade-offs are critical in drug design, with broader chemical diversity improving predictive models .
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of several heterocyclic moieties, which are known to contribute to its biological activity. The molecular formula is with a molecular weight of 392.375 g/mol. The key structural components include:
- 1,2,4-Oxadiazole : Known for its diverse biological activities including anticancer properties.
- Triazole : Often involved in the inhibition of various enzymes related to cancer cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity : The compound targets key enzymes involved in cancer progression such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Telomerase
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways.
- Antimicrobial Activity : The oxadiazole moiety has been shown to exhibit significant antimicrobial properties against various pathogens.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Model Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 9 | |
| Antimicrobial | Staphylococcus aureus | 12 | |
| Antiviral | Influenza Virus | 15 | |
| Antioxidant | DPPH Radical Scavenging | 20 |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various oxadiazole derivatives on A549 human lung cancer cells. The compound demonstrated a significant reduction in cell viability with an IC50 value of 9 µM. Mechanistic studies revealed that treatment led to cell cycle arrest and apoptosis induction through caspase activation.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties highlighted that derivatives containing the oxadiazole core effectively inhibited the growth of Staphylococcus aureus with an IC50 value of 12 µM. This indicates a potential application in treating bacterial infections.
Q & A
Basic: What are the recommended synthetic routes for N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:
- Step 1: Formation of the 1,2,4-triazolo[4,3-a]pyridine core via cyclization of substituted pyridines with hydrazine derivatives.
- Step 2: Introduction of the 3-methyl-1,2,4-oxadiazole moiety using carbodiimide-mediated coupling under anhydrous conditions (e.g., DMF, K₂CO₃) .
- Step 3: Benzofuran-2-carboxamide conjugation via nucleophilic substitution or amide bond formation.
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to improve reaction rates.
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) to isolate high-purity fractions .
Advanced: How can computational modeling predict the regioselectivity of 1,2,4-triazolo[4,3-a]pyridine functionalization during synthesis?
Methodological Answer:
Regioselectivity in triazolo-pyridine systems can be modeled using:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the heterocyclic core.
- Reaction Path Search Algorithms: Tools like GRRM or AFIR map potential energy surfaces to identify low-barrier pathways .
- Machine Learning (ML): Train models on existing reaction datasets to predict favorable substitution patterns (e.g., oxadiazole attachment at C8 vs. C3) .
Validation:
Cross-validate computational predictions with experimental NMR (¹H, ¹³C) and X-ray crystallography data to resolve ambiguities .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be interpreted?
Methodological Answer:
Key Techniques:
- NMR Spectroscopy: ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (δ 150–160 ppm for oxadiazole carbons) confirm backbone connectivity.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error.
- IR Spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Resolving Contradictions:
- Dynamic NMR: Identify tautomerism or conformational equilibria causing split signals.
- Crystallography: Resolve stereochemical ambiguities via single-crystal X-ray analysis .
Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound against kinase targets?
Methodological Answer:
SAR Workflow:
Core Modifications: Synthesize analogs with variations in the oxadiazole (e.g., methyl → ethyl) or benzofuran (e.g., methoxy substitution).
In Vitro Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays.
Docking Studies: Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Data Integration:
- QSAR Modeling: Use partial least squares (PLS) regression to link structural descriptors (e.g., logP, polar surface area) to IC₅₀ values .
- Contradiction Analysis: Reconcile outliers by re-examining steric clashes or solvation effects in docking simulations .
Advanced: What methodologies address discrepancies between computational predictions and experimental results in solubility and stability studies?
Methodological Answer:
Root-Cause Analysis:
- Solubility Discrepancies: Compare COSMO-RS predictions with experimental shake-flask assays (pH 7.4 buffer). Adjust models using Abraham solute parameters .
- Stability Issues: Conduct accelerated stability testing (40°C/75% RH) and validate degradation pathways via LC-MS.
Iterative Refinement:
- Machine Learning: Train neural networks on hybrid datasets (experimental + simulated) to improve predictive accuracy .
- Feedback Loops: Use experimental stability data to recalibrate DFT-based degradation pathway models .
Basic: What purification strategies are effective for removing byproducts from the final synthetic step?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate unreacted benzofuran intermediates.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-yield crystallization.
- Chelation: Add EDTA to remove trace metal catalysts (e.g., Pd from coupling reactions) .
Advanced: How can AI-driven platforms accelerate the discovery of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Generative Models: Use VAEs or GANs to design novel analogs with optimal logD (1–3) and CYP450 inhibition profiles.
- ADMET Prediction: Deploy tools like ADMETlab 2.0 to prioritize candidates with low hERG liability and high metabolic stability .
- Active Learning: Iteratively refine models by incorporating in vivo PK data from rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
